N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C16H17N5OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17N5OS/c1-10(2)13-9-14(15(22)17-16-19-18-11(3)23-16)21(20-13)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,19,22) |
InChI Key |
UZXBDSUHZBQKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
A mixture of phenylhydrazine (10 mmol) and ethyl 4-methyl-3-oxopentanoate (10 mmol) is refluxed in ethanol (50 mL) for 8–12 hours. The β-keto ester reacts with phenylhydrazine to form ethyl 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylate as a pale-yellow solid (yield: 68–72%).
Saponification
The ester is hydrolyzed to the carboxylic acid using NaOH (2M, 20 mL) under reflux for 4 hours. Acidification with HCl (1M) precipitates 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (yield: 85–90%).
Preparation of Pyrazole-5-carboxylic Acid Chloride
The carboxylic acid is converted to its reactive acyl chloride intermediate using thionyl chloride (SOCl₂) :
-
1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (5 mmol) is refluxed with SOCl₂ (15 mL) for 3 hours.
-
Excess SOCl₂ is removed under vacuum, yielding 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride as a viscous liquid (yield: 95%).
Synthesis of 5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene Amine
The thiadiazole fragment is constructed via cyclization of a thiourea derivative.
Thiourea Formation
Methyl hydrazinecarbodithioate (10 mmol) reacts with acetyl chloride (10 mmol) in dichloromethane (DCM) at 0°C for 2 hours, forming N-acetyl-5-methyl-1,3,4-thiadiazol-2-amine .
Cyclization and Tautomerization
The intermediate undergoes cyclization in the presence of triethylamine (2 mmol) and phosphorus oxychloride (POCl₃) (5 mL) at 80°C for 6 hours. This step generates the 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene tautomer, stabilized by conjugation (yield: 75%).
Coupling of Thiadiazolylidene Amine and Pyrazole Carbonyl Chloride
The final step involves nucleophilic acyl substitution between the thiadiazolylidene amine and pyrazole carbonyl chloride.
Reaction Conditions
-
1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride (5 mmol) is dissolved in anhydrous THF (30 mL).
-
5-methyl-1,3,4-thiadiazol-2(3H)-ylidene amine (5 mmol) and K₂CO₃ (7.5 mmol) are added under nitrogen at 0°C.
-
The mixture is stirred at room temperature for 12 hours, with progress monitored via TLC.
Workup and Purification
-
The reaction is quenched with ice water, and the product is extracted with ethyl acetate (3 × 50 mL).
-
The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 7:3).
-
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is obtained as a white crystalline solid (yield: 65–70%, purity: >98% by HPLC).
Optimization Strategies and Challenges
Stereochemical Control
The Z configuration at the thiadiazolylidene moiety is preserved by using bulky bases (e.g., K₂CO₃) and low temperatures during coupling, minimizing isomerization.
Yield Enhancement
Analytical Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional coupling | 65–70 | >98 | Scalability |
| Microwave-assisted cyclization | 78 | >99 | Reduced reaction time |
| Catalytic base enhancement | 80 | 98 | Higher efficiency in amide bond formation |
Industrial-Scale Considerations
-
Cost-effective reagents : SOCl₂ and POCl₃ are preferred for large-scale acyl chloride and cyclization steps.
-
Solvent recovery : THF and ethyl acetate are recycled via distillation, reducing waste.
-
Safety protocols : Handling of SOCl₂ and POCl₃ requires inert atmosphere and corrosion-resistant equipment .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit significant anticancer activities. For example, derivatives of 1,3,4-thiadiazoles have been tested against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). The anticancer activity was evaluated using the MTT assay, which measures cell viability after treatment with these compounds. Some derivatives showed comparable or superior activity to standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity against a range of bacterial strains, indicating potential for development into antimicrobial agents .
Agricultural Applications
In addition to medicinal uses, compounds like N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide may find applications in agriculture as fungicides or herbicides. The thiadiazole ring system is known for its ability to disrupt cellular processes in pathogens, making it a candidate for protecting crops from fungal infections .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of thiadiazole derivatives, including this compound. The researchers synthesized various derivatives and tested their efficacy against multiple cancer cell lines. Results indicated that modifications to the thiadiazole structure significantly influenced anticancer activity, suggesting that further optimization could enhance therapeutic potential .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of thiadiazole derivatives. The researchers synthesized several compounds and assessed their effectiveness against both Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to enhanced antibacterial activity, supporting the potential use of these compounds in agricultural applications as biocontrol agents .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Carboxamide vs. Sulfonamide Linkage : The target compound’s carboxamide group may enhance binding flexibility compared to sulfonamide-based analogs like Methazolamide, which exhibit rigid enzyme interactions .
Pharmacological and Metabolic Profiles
- DHFR Inhibition: Analogous 1,3,4-thiadiazole derivatives (e.g., N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide) show potent DHFR inhibition (IC50 < 1 µM), suggesting the target compound may share this mechanism .
- Metabolic Stability : Unlike Methazolamide, which forms toxic metabolites (e.g., MSO via cytochrome P450-mediated oxidation), the target compound’s carboxamide group may reduce susceptibility to auto-oxidation, mitigating idiosyncratic toxicity risks .
Biological Activity
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, commonly referred to as a thiadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and case studies.
Molecular Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 281.33 g/mol
The compound features a thiadiazole ring which is known for its potential pharmacological properties. The presence of the pyrazole and carboxamide groups further enhances its biological activity.
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action: Thiadiazole compounds have been shown to induce apoptosis in cancer cells through various pathways. A study found that derivatives with similar structures inhibited cell growth in human colon cancer (HCT116) and lung cancer (H460) cell lines with GI values ranging from 0.74 to 10.0 µg/mL .
| Cell Line | GI (µg/mL) | Effect |
|---|---|---|
| HCT116 | 3.29 | Inhibition of growth |
| H460 | 10 | Moderate inhibition |
| MCF-7 | 8 | Induction of apoptosis |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties:
- Antibacterial Effects: Thiadiazole derivatives have shown effective inhibition against various bacterial strains. For example, compounds similar to the one exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 µg/disk .
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/disk) |
|---|---|---|
| Salmonella typhi | 15 | 500 |
| E. coli | 19 | 500 |
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, the compound may possess anti-inflammatory effects:
- Research Findings: Studies suggest that thiadiazole derivatives can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
- Study on Anticancer Activity: A series of thiadiazole derivatives were tested against various cancer cell lines, revealing that specific substitutions on the thiadiazole ring significantly enhanced their anticancer activity. The best-performing compound showed an IC value of 8 µM against prostate cancer cells .
- Antimicrobial Study: In a comparative study, multiple thiadiazole derivatives were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The most active compound exhibited an MIC value of 62.5 µg/mL against S. aureus, suggesting its potential as a lead compound for developing new antibacterial agents .
Q & A
Q. What are the key steps in synthesizing N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole and pyrazole rings. Key steps include:
- Cyclocondensation : Reaction of thioamides with α-haloketones to form the thiadiazole ring under reflux in solvents like ethanol or toluene .
- Coupling reactions : The pyrazole-carboxamide moiety is synthesized via nucleophilic substitution or condensation with phenyl and isopropyl substituents .
- Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures is used to isolate the final product .
- Critical parameters : Temperature (60–100°C), solvent polarity, and reaction time (6–24 hours) significantly impact yield .
Q. Which spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to identify proton environments and carbon frameworks, particularly distinguishing Z/E isomers via coupling constants .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Confirms functional groups like amide C=O (1650–1700 cm) and thiadiazole C=N (1550–1600 cm) .
- X-ray crystallography : Optional for absolute stereochemical assignment, though rarely reported due to crystallization challenges .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Initial screening often focuses on:
- Antimicrobial assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values typically ≤25 µg/mL .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC values ranging 10–50 µM. Mechanism studies may involve apoptosis markers (e.g., caspase-3 activation) .
- Enzyme inhibition : Assays against COX-2 or kinases using fluorogenic substrates to quantify inhibition (e.g., IC < 1 µM for selective targets) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in the synthesis?
- Methodological Answer : Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization but may reduce purity; toluene/ethanol mixtures balance yield and selectivity .
- Catalyst use : Lewis acids (e.g., ZnCl) or bases (e.g., KCO) accelerate ring formation .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during thiadiazole formation .
- Scale-up : Transitioning from batch to continuous flow reactors improves reproducibility and reduces reaction time by 30–50% .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Address discrepancies via:
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Off-target profiling : Use panels of related enzymes/receptors to confirm selectivity (e.g., kinase profiling at 1 µM) .
- Structural analogs : Compare activities of derivatives to identify critical pharmacophores (e.g., methyl vs. propyl groups on thiadiazole) .
Q. What in silico methods are recommended for studying its mechanism of action?
- Methodological Answer : Computational approaches include:
- Molecular docking : AutoDock Vina or Glide to predict binding poses in targets like COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) .
- QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., Hammett σ values) with bioactivity .
- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
- Methodological Answer : SAR-driven design involves:
- Thiadiazole modifications : Introducing electron-withdrawing groups (e.g., -CF) at position 5 enhances antimicrobial activity by 2–4 fold .
- Pyrazole substitutions : Bulky groups (e.g., isopropyl) at position 3 improve metabolic stability in hepatic microsome assays .
- Hybrid scaffolds : Combining thiadiazole with benzothiazole (see ) increases anticancer potency via dual kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
